While the provided papers do not detail the specific synthesis of 2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole, they suggest it can be derived from the broader class of 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazoles. [] This class is generally synthesized through the reaction of 2-mercaptobenzimidazole with various substituted alkyl halides. [] Adapting this methodology, 2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole could potentially be synthesized by reacting 2-mercaptobenzimidazole with (2-phenoxyethyl) bromide in the presence of a suitable base.
The molecular structure of 2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole comprises a benzimidazole core with a 2-phenoxyethyl sulfide substituent at the 2-position. The presence of the phenoxy group introduces a degree of flexibility to the molecule, which could be important for its interaction with biological targets. []
2-[(2-Phenoxyethyl)sulfanyl]-1H-benzimidazole and its derivatives have been identified as inhibitors of the binding function 3 (BF3) site on the androgen receptor (AR). [] This surface pocket represents an alternative target to the conventional androgen binding pocket targeted by existing antiandrogens. By binding to the BF3 site, these compounds can potentially disrupt AR function and exert antiandrogen effects. []
2-[(2-Phenoxyethyl)sulfanyl]-1H-benzimidazole derivatives have demonstrated significant antiandrogen potency against LNCaP and Enzalutamide-resistant prostate cancer cell lines by targeting the BF3 site of the AR. [] This suggests their potential as novel therapeutic agents for treating prostate cancer, particularly those resistant to existing antiandrogens.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: